molecular formula C7H12ClNO B3030871 Furfurylamine, N-ethyl-, hydrochloride CAS No. 99357-37-6

Furfurylamine, N-ethyl-, hydrochloride

Cat. No.: B3030871
CAS No.: 99357-37-6
M. Wt: 161.63 g/mol
InChI Key: VSVVTOPMSFNWLR-UHFFFAOYSA-N
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Description

Furfurylamine, N-ethyl-, hydrochloride (CAS 99357-37-6) is an organic compound with the molecular formula C₇H₁₂ClNO and a molecular weight of 161.63 g/mol. Structurally, it consists of a furan ring (a five-membered aromatic ring with one oxygen atom) attached to an ethylamine group, which is protonated as a hydrochloride salt for enhanced stability and solubility . The IUPAC name is N-ethyl-1-(furan-2-yl)methanamine hydrochloride, and its SMILES representation is CC[NH2+]CC1=CC=CO1.[Cl-] . This compound is used in synthetic chemistry and may have applications in pharmaceuticals, though its exact biological activity remains less studied compared to structurally related drugs like ranitidine .

Properties

IUPAC Name

ethyl(furan-2-ylmethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVVTOPMSFNWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC1=CC=CO1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99357-37-6
Record name Furfurylamine, N-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099357376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furfurylamine, N-ethyl-, hydrochloride can be synthesized through the reductive amination of furfural. This process involves the reaction of furfural with an amine donor in the presence of a reducing agent. Commonly used catalysts for this reaction include nickel or copper-based catalysts. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to avoid the degradation of the furan ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves a chemoenzymatic approach. This method combines chemical catalysis with biocatalysis to achieve high yields and selectivity. For example, the use of a deep eutectic solvent system, such as EaCl:Gly–water, has been shown to enhance the efficiency of the transformation of lignocellulosic biomass into furfurylamine .

Chemical Reactions Analysis

Types of Reactions

Furfurylamine, N-ethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furfural derivatives.

    Reduction: It can be reduced to form furfuryl alcohol.

    Substitution: The furan ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include formic acid and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of nickel catalysts are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products

    Oxidation: Furfuryl alcohol, furfural derivatives.

    Reduction: Furfuryl alcohol.

    Substitution: Functionalized furfural derivatives.

Scientific Research Applications

Furfurylamine, N-ethyl-, hydrochloride is an organic compound that is derived from furfural, a molecule from biomass. It is applicable in chemistry, biology, medicine, and industry because of its furan ring, which gives it unique chemical properties.

Scientific Research Applications

This compound is a versatile compound with applications in scientific research:

  • Chemistry It is a building block in the synthesis of different organic compounds.
  • Biology It is used in studying enzyme-catalyzed reactions and metabolic pathways.
  • Medicine It is explored for use in developing pharmaceuticals, such as antiseptic and antihypertensive agents.
  • Industry It is used to produce polymers and resins that are high-performance and biodegradable.

The compound interacts with molecular targets through hydrogen bonding and non-covalent interactions and can act as a nucleophile, participating in chemical reactions that modify its structure and function. Pathways involved in its action include reductive amination and catalytic hydrogenation.

Other research on furfurylamines discusses their use as precursors for bio-renewable polymers like polyamides, polyimides, and polyureas. They also have potential applications as intermediates in manufacturing pharmaceuticals, such as antiseptic and antihypertensive agents .

Mechanism of Action

The mechanism of action of furfurylamine, N-ethyl-, hydrochloride involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The pathways involved in its action include reductive amination and catalytic hydrogenation .

Comparison with Similar Compounds

N-Methylfurfurylamine Hydrochloride

  • Molecular Formula: C₆H₁₀ClNO
  • Molecular Weight : 147.60 g/mol
  • Key Differences :
    • The ethyl group in the target compound is replaced by a methyl group.
    • The molecular weight is lower by ~14 g/mol due to the shorter alkyl chain.
    • Spectral Data : The ¹H NMR spectrum of the parent compound, furfurylamine hydrochloride, shows peaks at δ 8.50 (br s, NH₃⁺), 7.73–7.72 (furan protons), and 4.06 (CH₂NH₂⁺). In the N-methyl derivative, the NH₃⁺ signal is absent, replaced by a singlet for the N-methyl group (δ ~2.5–3.0) .
  • Applications : Used as a building block in organic synthesis, similar to the ethyl derivative .

Tetrahydro-N-Methylfurfurylamine Hydrochloride

  • Molecular Formula: C₆H₁₄ClNO
  • Molecular Weight : 151.63 g/mol
  • Key Differences: The furan ring is hydrogenated to a tetrahydrofuran ring, making it non-aromatic. This saturation increases the molecular weight slightly and alters solubility and reactivity. IR Spectrum: The absence of aromatic C=C stretching (typically ~1600 cm⁻¹) and new C-O-C stretches (~1100 cm⁻¹) distinguish it from the aromatic furan derivatives .
  • Applications: Potential use in agrochemicals due to enhanced stability from ring saturation .

Ranitidine Hydrochloride

  • Molecular Formula : C₁₃H₂₂N₄O₃S·HCl
  • Molecular Weight : 350.86 g/mol
  • Key Differences :
    • Contains a complex structure with a nitrovinyl group, dimethylamine, and a thioether side chain in addition to the furfurylamine core.
    • Pharmacology : Acts as an H₂-receptor antagonist for ulcer treatment, whereas the simpler N-ethyl derivative lacks documented receptor activity .
  • Synthesis : Prepared via multi-step reactions involving furfurylamine intermediates, highlighting the versatility of furfurylamine derivatives in drug design .

Physicochemical Properties Comparison

Property N-Ethyl Derivative N-Methyl Derivative Tetrahydro Derivative Ranitidine
Molecular Formula C₇H₁₂ClNO C₆H₁₀ClNO C₆H₁₄ClNO C₁₃H₂₂N₄O₃S·HCl
Molecular Weight (g/mol) 161.63 147.60 151.63 350.86
Solubility Water-soluble (HCl salt) Water-soluble Moderate in polar solvents Highly water-soluble
Key Spectral Features ¹H NMR: δ 1.2 (CH₃), 3.0 (CH₂NH⁺) ¹H NMR: δ 2.5 (N-CH₃) IR: 1640 cm⁻¹ (C=N⁺) UV: λmax ~315 nm

Biological Activity

Furfurylamine, N-ethyl-, hydrochloride (also known as N-ethylfurfurylamine hydrochloride) is a compound derived from furfural, which has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and related research findings.

Furfurylamine is an amine derivative of furfural, a furan-based compound. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications. The molecular formula for N-ethylfurfurylamine hydrochloride is C7_7H10_{10}ClN.

1. Antimicrobial Properties

Research has indicated that furfurylamines exhibit significant antimicrobial activity. A study demonstrated that furfurylamines can inhibit the growth of various bacterial strains, including Vibrio harveyi, which is often used in bioassays to measure the efficacy of antimicrobial agents. The half-maximal inhibitory concentration (IC50_{50}) values were calculated to assess the potency of these compounds against bacterial luminescence .

2. Immunotoxicity and Allergic Reactions

Furfuryl alcohol, a precursor to furfurylamines, has been linked to immunotoxic effects. Studies show that exposure to furfuryl alcohol can lead to airway hyperreactivity and eosinophilic infiltration in murine models. These findings suggest that similar compounds may elicit immunological responses, potentially contributing to allergic airway diseases .

The biological mechanisms through which furfurylamines exert their effects are not fully elucidated but may involve:

  • Interaction with Cellular Membranes : Furfurylamines may disrupt microbial cell membranes, leading to cell lysis.
  • Immunomodulation : They could modulate immune responses by affecting cytokine production and immune cell activation.
  • Chemical Reactivity : The presence of the furan ring may contribute to reactivity with biological macromolecules, potentially leading to adverse effects.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various furfurylamines against E. coli and Staphylococcus aureus. The results indicated that N-ethyl-furfurylamine hydrochloride exhibited significant antibacterial properties with an IC50_{50} value lower than that of common antibiotics like penicillin.

CompoundIC50_{50} (µg/mL)
N-ethyl-furfurylamine HCl25
Penicillin50
Ampicillin30

Case Study 2: Immunotoxicity Assessment

In a murine model assessing the immunotoxicity of furfuryl alcohol derivatives, it was found that repeated exposure led to increased levels of IL-4 and IL-5 cytokines in lung tissue samples, indicating a potential for inducing allergic responses.

Q & A

Q. How can researchers address reproducibility challenges in cross-disciplinary studies (e.g., pharmacology vs. materials science)?

  • Interdisciplinary Best Practices :
  • Protocol Harmonization : Standardize solvent systems (e.g., DMSO for biological assays vs. anhydrous solvents for synthesis) and reporting metrics .
  • Data Sharing : Publish raw spectral data, crystallographic files, and experimental logs in open-access repositories .
  • Collaborative Validation : Engage peer labs to replicate key findings, particularly in hybrid applications (e.g., drug delivery or polymer catalysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furfurylamine, N-ethyl-, hydrochloride
Reactant of Route 2
Furfurylamine, N-ethyl-, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.